![molecular formula C9H7BrN2O B2447814 4-bromo-N-(cyanomethyl)benzamide CAS No. 99208-44-3](/img/structure/B2447814.png)
4-bromo-N-(cyanomethyl)benzamide
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Overview
Description
“4-bromo-N-(cyanomethyl)benzamide” is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of benzamides, which includes “4-bromo-N-(cyanomethyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(cyanomethyl)benzamide” consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .
Scientific Research Applications
Synthesis of Biologically Active Compounds
4-bromo-N-(cyanomethyl)benzamide can be used in the synthesis of biologically active compounds. It can be used in the formation of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Development of Chemotherapeutic Agents
The potential of N-aryl and/or heteryl cyanoacetamides in evolving better chemotherapeutic agents has been highlighted . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes 4-bromo-N-(cyanomethyl)benzamide a potential candidate for the development of new chemotherapeutic agents.
Antioxidant Activity
Benzamide compounds, which include 4-bromo-N-(cyanomethyl)benzamide, have been found to exhibit antioxidant activity . They can be used in the development of new antioxidant drugs or supplements.
Antibacterial Activity
Benzamide compounds have also been found to exhibit antibacterial activity . This makes 4-bromo-N-(cyanomethyl)benzamide a potential candidate for the development of new antibacterial drugs.
Industrial Applications
Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . Therefore, 4-bromo-N-(cyanomethyl)benzamide could potentially be used in these industries.
Drug Discovery
Amide compounds have been used in drug discovery . Therefore, 4-bromo-N-(cyanomethyl)benzamide could potentially be used in the discovery of new drugs.
Mechanism of Action
Target of Action
It is known that n-cyanoacetamides, a class of compounds to which 4-bromo-n-(cyanomethyl)benzamide belongs, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
It is known that n-cyanoacetamides, including 4-bromo-n-(cyanomethyl)benzamide, can undergo a variety of condensation and substitution reactions . These reactions involve the carbonyl and the cyano functions of these compounds .
Biochemical Pathways
It is known that n-cyanoacetamides can participate in a variety of reactions to form heterocyclic compounds . These reactions can potentially affect various biochemical pathways, depending on the specific heterocyclic compounds formed.
Result of Action
Given its potential to form a variety of heterocyclic compounds through various reactions , it can be inferred that the compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
4-bromo-N-(cyanomethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOVNDRJVNAETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(cyanomethyl)benzamide |
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